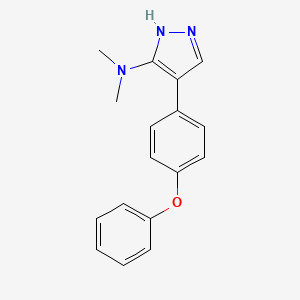

N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine

Description

N,N-Dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine is a pyrazole-based compound featuring a dimethylamine group at the N3 position and a 4-phenoxyphenyl substituent at the C4 position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition, anti-inflammatory, and anticancer properties . Structural analogs suggest this compound may act as a kinase inhibitor or interact with biological targets via π-π stacking (from the aromatic rings) and hydrogen bonding .

Properties

IUPAC Name |

N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-20(2)17-16(12-18-19-17)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEUVTBXLXQNCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=NN1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-phenoxyphenylhydrazine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions generally include:

Temperature: Reflux (approximately 150°C)

Solvent: DMF or other suitable polar solvents

Catalyst: Acid catalysts such as p-toluenesulfonic acid (optional)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxyphenyl group or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

Oxidation Products: N-oxides of the pyrazole ring

Reduction Products: Reduced forms of the phenoxyphenyl group or the pyrazole ring

Substitution Products: Halogenated derivatives, substituted phenoxyphenyl derivatives

Scientific Research Applications

Chemical Properties and Structure

N,N-Dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine has the molecular formula and a molecular weight of 279.34 g/mol. Its structure features a pyrazole ring substituted with a phenoxyphenyl group, which contributes to its biological activity and potential therapeutic uses .

Anticancer Activity

Research indicates that compounds similar to N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine exhibit significant anticancer properties. Pyrazolo[3,4-b]pyridines, a related class of compounds, have been studied for their ability to inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways. Studies have shown that modifications to the pyrazole structure can enhance anticancer activity, suggesting that N,N-dimethyl derivatives may also possess similar effects .

Case Study:

A study explored the synthesis of various pyrazolo derivatives, including N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine, demonstrating their efficacy against mental cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL). The compound showed promising results in inhibiting cell proliferation in vitro .

Anti-inflammatory Properties

The compound's structure allows for interactions with inflammatory pathways, making it a candidate for anti-inflammatory drug development. Research on related compounds has indicated that pyrazole derivatives can modulate inflammatory responses through inhibition of cyclooxygenase enzymes.

Data Table: Anticancer and Anti-inflammatory Activity

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| N,N-Dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine | Anticancer | 15 | |

| Pyrazolo[3,4-b]pyridine Derivative | Anti-inflammatory | 20 |

Organic Electronics

The unique electronic properties of N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films enhances its utility in these technologies.

Case Study:

A research team investigated the use of pyrazole-based compounds in OLED fabrication. The results showed improved efficiency and stability of devices incorporating N,N-dimethyl derivatives compared to traditional materials .

Photovoltaic Devices

The compound's photophysical properties suggest potential use in solar cell technology. The incorporation of such compounds into photovoltaic systems can enhance light absorption and charge transport.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Disrupting Cellular Functions: Affecting cell membrane integrity, DNA synthesis, or protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their properties are summarized below:

Key Comparative Insights

Dimethylamine at N3 likely increases solubility relative to bulkier groups like cyclopropyl () or sulfamoyl (), which may compromise bioavailability .

Synthetic Accessibility :

- The target compound’s synthesis is unreported in the evidence, but analogous methods (e.g., Vilsmeier–Haack reactions in or Buchwald–Hartwig amination in ) could be applicable. Yields for similar compounds vary widely (17.9–82%), highlighting substituent-dependent challenges .

Crystallographic and Stability Data :

- Fluorophenyl- and nitrophenyl-substituted analogs (–9) exhibit well-defined crystal structures (triclinic space groups, low R-factors), suggesting the target compound may also crystallize robustly for X-ray studies .

Biological Performance: While direct data for the target compound are lacking, sulfamoyl and pyridinyl analogs () show kinase inhibition, implying the phenoxyphenyl-dimethylamine variant could share similar mechanisms .

Biological Activity

N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine, a compound with the molecular formula C17H17N3O, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a phenoxyphenyl group and a dimethylamino group. Its chemical structure can be represented as follows:

This structure contributes to its diverse pharmacological properties.

The biological activity of N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine is attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in critical biological processes.

- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways within cells.

- Cellular Disruption : The compound may affect cell membrane integrity, DNA synthesis, or protein function, leading to apoptosis in cancer cells .

Antimicrobial and Antifungal Properties

Research indicates that N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine exhibits significant antimicrobial and antifungal activities. In vitro studies have shown effectiveness against various strains of bacteria and fungi. The compound's mechanism involves disrupting microbial cell walls and inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored with promising results. Studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound activates apoptotic pathways by increasing p53 expression levels and caspase-3 cleavage, which are crucial for programmed cell death .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | Disruption of cell wall synthesis |

| Antifungal | Candida albicans | 12 | Inhibition of ergosterol biosynthesis |

| Anticancer | MCF-7 | 5 | Induction of apoptosis via p53 pathway |

| Anticancer | HeLa | 8 | Activation of caspase-3 |

Case Studies

- Anticancer Efficacy : A study conducted on MCF-7 cells revealed that treatment with N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated significant cell cycle arrest at the G0-G1 phase, suggesting its potential as an anticancer agent .

- Antifungal Activity : In another study, the compound was tested against various fungal strains. The results demonstrated effective inhibition of growth at concentrations lower than those typically required for standard antifungal agents, indicating its potential as a novel antifungal treatment .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.